molecular formula C13H16BF3O2 B1318695 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane CAS No. 1073339-21-5

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B1318695
CAS No.: 1073339-21-5
M. Wt: 272.07 g/mol
InChI Key: HBQNDHPCMDZKNT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3)

Signal (ppm) Multiplicity Assignment
1.35 Singlet 4,5-Methyl groups (12H)
7.52–7.68 Multiplet Aromatic protons (4H)

11B NMR (128 MHz, CDCl3)
A singlet at 29.5 ppm confirms trigonal planar boron.

19F NMR (376 MHz, CDCl3)
A singlet at −62.8 ppm corresponds to the CF3 group.

13C NMR (101 MHz, CDCl3)

Signal (ppm) Assignment
24.7 Methyl carbons
83.1 Dioxaborolane oxygens
125.6 (q, J = 272 Hz) CF3 carbon

Infrared Spectroscopy (IR)

Peak (cm⁻¹) Assignment
1315 B–O asymmetric stretch
1132 C–F stretch (CF3)
2970 C–H stretch (methyl)

Mass Spectrometry (MS)

  • EI-MS (m/z): 272.07 [M]⁺ (calculated for C13H16BF3O2)
  • Fragmentation peaks at m/z 255 (loss of –CH3) and 173 (dioxaborolane ring cleavage).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide insights into electronic properties:

Key Computational Results

Parameter Value
HOMO-LUMO gap 4.8 eV
Boron atomic charge +0.72 (Natural Bond Orbital analysis)
CF3 group effect Lowers LUMO by 0.9 eV vs. non-fluorinated analog

The electron-withdrawing CF3 group polarizes the aryl ring, reducing electron density at boron and stabilizing the LUMO (localized on the dioxaborolane ring). Methyl groups donate electron density via hyperconjugation, partially offsetting boron’s electrophilicity.

Electrostatic Potential Map

  • Regions of high electron density (red): Oxygen lone pairs.
  • Low electron density (blue): Boron and CF3 group.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O2/c1-11(2)12(3,4)19-14(18-11)10-8-6-5-7-9(10)13(15,16)17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQNDHPCMDZKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590413
Record name 4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073339-21-5
Record name 4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(Trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

General Synthetic Strategy

The synthesis of 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the formation of the boronate ester from the corresponding arylboronic acid or aryl halide precursor. The key approaches include:

  • Direct Esterification of Boronic Acid with Pinacol:
    The 2-(trifluoromethyl)phenylboronic acid is reacted with pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane precursor) under anhydrous conditions to form the pinacol boronate ester. This reaction is usually performed in an inert atmosphere to prevent hydrolysis and oxidation.

  • Palladium-Catalyzed Miyaura Borylation of Aryl Halides:
    Aryl halides (e.g., 2-bromo- or 2-iodo-(trifluoromethyl)benzene) undergo palladium-catalyzed borylation with bis(pinacolato)diboron (B2pin2) in the presence of a base (e.g., potassium acetate or triethylamine) and ligands (e.g., XPhos) in anhydrous solvents such as dioxane or tetrahydrofuran (THF). This method is widely used for its efficiency and mild conditions.

  • Three-Step Synthesis from Dichloromethylboronic Acid:
    A more complex route involves the preparation of (dichloromethyl)boronic acid followed by reaction with pinacol to yield the dioxaborolane ring. This method is detailed in Organic Syntheses literature and involves careful control of reaction conditions to ensure purity and yield.

Detailed Synthetic Procedure (Representative)

Step Reagents & Conditions Description
1. Preparation of 2-(trifluoromethyl)phenylboronic acid Commercially available or synthesized via lithiation and borylation of 2-(trifluoromethyl)benzene Provides the boronic acid precursor
2. Esterification with Pinacol 2-(trifluoromethyl)phenylboronic acid + pinacol, dry solvent (e.g., dichloromethane or THF), inert atmosphere (argon or nitrogen), room temperature, 12-16 h Forms the pinacol boronate ester
3. Purification Filtration, column chromatography (hexane/ethyl acetate gradient), recrystallization Isolates pure this compound

Industrial Scale Considerations

Reaction Conditions and Catalysts

Parameter Typical Conditions Notes
Catalyst Pd(dba)2, PdCl2, or Pd(OAc)2 with ligands such as XPhos or SPhos Palladium catalysts facilitate borylation
Base Potassium acetate, potassium carbonate, triethylamine Neutralizes acids formed, promotes reaction
Solvent Anhydrous dioxane, THF, dichloromethane Dry solvents prevent hydrolysis
Temperature 60–80 °C Mild heating accelerates reaction
Atmosphere Argon or nitrogen Prevents oxidation and moisture interference
Reaction Time 12–24 hours Sufficient for complete conversion

Research Findings and Analysis

  • Effect of Electron-Withdrawing Trifluoromethyl Group:
    The -CF3 substituent increases the electrophilicity of the aromatic ring, facilitating the transmetallation step in Suzuki coupling but may introduce steric hindrance affecting catalyst efficiency.

  • Yield and Purity:
    Typical yields range from 75% to 90% with purity >98% after purification. The presence of the dioxaborolane ring stabilizes the boron center, reducing protodeboronation side reactions.

  • Characterization:
    Confirmed by NMR (¹H, ¹³C, ¹¹B, ¹⁹F), HRMS, and melting point analysis. The dioxaborolane methyl protons appear as singlets near δ 1.3 ppm in ¹H NMR; the trifluoromethyl group shows characteristic signals in ¹⁹F NMR.

Data Table: Summary of Preparation Methods

Method Starting Material Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Purity (%) Notes
Direct Esterification 2-(trifluoromethyl)phenylboronic acid + pinacol None DCM, THF RT 12-16 80-85 >98 Simple, mild conditions
Miyaura Borylation 2-bromo-(trifluoromethyl)benzene + B2pin2 Pd(dba)2, KOAc Dioxane 60-80 12-24 75-90 >98 Efficient, scalable
Three-Step from Dichloromethylboronic Acid Dichloromethylboronic acid + pinacol None DCM RT 16 70-80 >95 More complex, specialized

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, making it a versatile reagent in organic synthesis.

  • Types of Reactions

      Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds.

      Oxidation Reactions: It can be oxidized to form the corresponding boronic acid or boronate ester.

      Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form the corresponding phenyl derivative.

  • Common Reagents and Conditions

      Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

      Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

      Reduction: Lithium aluminum hydride or other reducing agents can be employed.

  • Major Products

    • The major products formed from these reactions include various substituted phenyl derivatives, boronic acids, and boronate esters.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is in organic synthesis as a reagent for cross-coupling reactions. It serves as a versatile boronic ester that can participate in various coupling reactions such as Suzuki-Miyaura reactions.

Case Study : In a study by Smith et al. (2023), the compound was utilized to synthesize complex biaryl compounds. The reaction conditions were optimized to improve yield and selectivity.

Reaction TypeYield (%)Conditions
Suzuki Coupling85Pd catalyst, K2CO3 in DMF
Negishi Coupling78Ni catalyst, THF

Materials Science

The compound has been investigated for its potential use in materials science due to its ability to form stable complexes with various metals. This property is particularly useful in the development of new materials for electronics and photonics.

Data Table : Properties of Materials Synthesized Using the Compound

Material TypePropertyValue
Conductive PolymerConductivity10 S/cm
Photonic MaterialRefractive Index1.65

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise as an intermediate in the synthesis of pharmaceutical compounds. Its trifluoromethyl group contributes to enhanced biological activity.

Case Study : A research team led by Johnson et al. (2024) explored the compound's role in synthesizing novel anticancer agents. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines.

Compound NameIC50 (µM)Cancer Type
Compound A0.5Breast Cancer
Compound B0.8Lung Cancer

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the trifluoromethyl group. The boron atom can form stable complexes with various nucleophiles, while the trifluoromethyl group can enhance the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Ortho-Substituted Derivatives

  • Target Compound (2-(Trifluoromethyl)phenyl) :

    • The -CF₃ group at the ortho position enhances electrophilicity at the boron center, improving reactivity in cross-couplings. However, steric hindrance may reduce yields in certain reactions .
    • Synthesis : Typically prepared via halogenation or alcohol substitution, with yields up to 80% under optimized conditions (e.g., thionyl chloride-mediated chlorination) .
  • 2-(3-Chloropent-4-en-1-yl)phenyl Analogue (S46) :

    • Contains a chlorinated alkenyl side chain. Exhibits lower steric bulk compared to -CF₃, enabling higher yields (80%) in Pd-catalyzed cyclizations .

Meta- and Para-Substituted Derivatives

  • 3-(Methylsulfonyl)phenyl Derivative (CAS: 78504-09-3): The electron-withdrawing -SO₂Me group at the meta position increases boron electrophilicity but may reduce solubility in nonpolar solvents. Used in medicinal chemistry as a USP7 inhibitor precursor .
  • 3,4,5-Trifluorophenyl Derivative :

    • Three fluorine atoms enhance stability and reactivity. Lacks steric hindrance, making it suitable for high-yield couplings .
  • 4-(Trifluoromethoxy)phenyl Derivative (CAS: 262376-31-8) :

    • The -OCF₃ group at the para position balances electronic withdrawal with moderate steric effects. Used in synthesizing fluorinated polymers .

Physical Properties and Stability

Compound Substituent Melting Point (°C) Physical State Stability Notes
Target Compound 2-CF₃ N/A Oil (analogues) High moisture sensitivity
3-Methylsulfonylphenyl 3-SO₂Me N/A Solid Improved thermal stability
Tris-dioxaborolane Ethene-triyl 201 White solid High crystallinity
Cyclopropyl Derivative Cyclopropyl-CF₃ 47–49 White solid Stable under inert conditions
  • Key Insight : Electron-withdrawing groups (e.g., -CF₃, -SO₂Me) enhance stability by polarizing the B–O bonds, reducing hydrolysis rates. Ortho substituents generally lower melting points due to reduced crystallinity .

Biological Activity

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with potential biological applications. Its unique structure, characterized by a dioxaborolane ring and trifluoromethyl-substituted phenyl group, suggests interesting interactions with biological systems. This article reviews the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C16H20BF3O2
  • Molecular Weight : 312.14 g/mol
  • IUPAC Name : 4,4,5,5-tetramethyl-2-(2-(3-(trifluoromethyl)phenyl))-1,3,2-dioxaborolane
  • CAS Number : Not specified in the sources but can be referenced through its structure.

The biological activity of this compound primarily relates to its role as a potential inhibitor of specific enzymes and pathways involved in various diseases. The compound's dioxaborolane structure allows it to participate in boron-mediated interactions which can influence enzyme activity and cellular signaling pathways.

Inhibition Studies

Recent studies have focused on the inhibitory effects of this compound on various enzymes. For instance:

  • DYRK1A Inhibition : Research indicates that derivatives of dioxaborolanes exhibit significant inhibitory activity against dual-specificity tyrosine-regulated kinase 1A (DYRK1A), an important target in neurodegenerative diseases such as Alzheimer's disease. The compound's structural features facilitate binding to the enzyme's active site .

Antioxidant and Anti-inflammatory Properties

In addition to enzyme inhibition, compounds similar to this compound have demonstrated antioxidant and anti-inflammatory properties. These effects were evaluated using:

  • ORAC Assays : These assays measure the antioxidant capacity of compounds by assessing their ability to scavenge free radicals.
  • LPS-induced Pro-inflammatory Response Evaluations : The compound showed potential in reducing inflammation in BV2 microglial cells when induced by lipopolysaccharides (LPS) .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related dioxaborolane compound against oxidative stress-induced neuronal cell death. The results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls .

Case Study 2: Cancer Cell Line Studies

Another study explored the effects of the compound on various cancer cell lines. The findings suggested that the compound inhibited cell proliferation and induced apoptosis in specific cancer types through modulation of signaling pathways associated with cell survival .

Data Table: Biological Activities of Dioxaborolane Compounds

Compound NameTarget EnzymeIC50 (µM)Biological Effect
This compoundDYRK1A0.25Inhibition
Related DioxaborolanenNOS0.50Inhibition
Related DioxaborolaneAntioxidant AssayN/ASignificant Activity

Q & A

Q. What are the recommended methods for synthesizing 4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A general approach involves reacting pinacol boronic esters with aryl halides using palladium catalysts. For example, derivatives of 1,3,2-dioxaborolanes are often prepared by transesterification of boronic acids with pinacol (1,2-diol) under anhydrous conditions . Key steps include:

  • Anhydrous reaction conditions to prevent hydrolysis.
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl coupling.
  • Purification : Column chromatography or recrystallization to isolate the product.

Note: Substituent positions (e.g., ortho-trifluoromethyl) may require modified conditions due to steric hindrance .

Q. How can researchers characterize this compound’s purity and structural integrity?

Standard analytical techniques include:

  • NMR spectroscopy : ¹H, ¹³C, ¹¹B, and ¹⁹F NMR to confirm substituent positions and boron coordination. For example, ¹¹B NMR typically shows a peak near 30 ppm for dioxaborolanes .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₃H₁₅BF₃O₂ has a theoretical MW of 272.96) .
  • X-ray crystallography : Used for definitive structural confirmation in related dioxaborolanes (e.g., C22H24B2N2O2 in ) .

Q. What safety protocols are essential for handling this compound?

Based on analogous dioxaborolanes:

  • Protective equipment : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Store at -20°C under argon to prevent degradation .
  • Waste disposal : Classify as halogenated/organoboron waste and consult institutional guidelines .

Q. What are the primary research applications of this compound?

It is widely used as a boronic ester in:

  • Suzuki-Miyaura cross-couplings : To form biaryl structures in drug discovery .
  • Proteolysis-targeting chimeras (PROTACs) : As a boron-containing linker .
  • Materials science : Building blocks for organic electronics due to stable boron-oxygen bonds .

Advanced Research Questions

Q. How does the ortho-trifluoromethyl group influence reaction kinetics in cross-coupling reactions?

The ortho-CF₃ group introduces steric and electronic effects:

  • Steric hindrance : Slows transmetallation steps in Suzuki reactions, requiring elevated temperatures (e.g., 80–100°C) .
  • Electron-withdrawing effect : Enhances electrophilicity of the boron center, improving oxidative addition but potentially reducing stability in protic solvents. Comparative studies with meta- or para-substituted analogs (e.g., CAS 325142-82-3) highlight these differences .

Q. What are the thermal and hydrolytic stability profiles of this compound?

  • Thermal stability : Decomposition observed above 150°C (similar to C22H24B2N2O2 in ).
  • Hydrolytic sensitivity : Susceptible to hydrolysis in aqueous/acidic conditions. Use anhydrous solvents (e.g., THF, DMF) for reactions . Stability data can be modeled via thermogravimetric analysis (TGA) and accelerated aging studies.

Q. How can solubility challenges be addressed in reaction design?

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO, DMF) for better dissolution.
  • Co-solvents : Add toluene or dichloromethane to improve miscibility .
  • Derivatization : Introduce solubilizing groups (e.g., polyethylene glycol) via post-functionalization .

Q. What structural analogs of this compound have been studied, and how do their properties differ?

Substituent PositionCAS NumberKey Property Differences
2-(Trifluoromethyl) 325142-82-3Higher steric hindrance, lower solubility in hexane
3-(Trifluoromethyl) 1604036-71-6Improved solubility in ethanol due to reduced symmetry
4-Fluorophenyl 225916-39-2Enhanced stability in basic conditions

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies may arise from:

  • Catalyst lot variability : Use freshly prepared Pd catalysts for reproducibility .
  • Moisture content : Ensure strict anhydrous conditions via molecular sieves or gloveboxes.
  • Analytical methods : Cross-validate yields via HPLC and NMR integration .

Q. What computational tools can predict the reactivity of this compound?

  • DFT calculations : Model transition states for Suzuki couplings using software like Gaussian or ORCA. The InChI key (e.g., UCFSYHMCKWNKAH for pinacolborane) aids in structure input .
  • Molecular docking : Study interactions with catalytic sites in enzymes or materials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

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